molecular formula C14H10N6OS2 B4447293 2-[(4-amino-5-cyano-2-pyrimidinyl)thio]-N-1,3-benzothiazol-2-ylacetamide

2-[(4-amino-5-cyano-2-pyrimidinyl)thio]-N-1,3-benzothiazol-2-ylacetamide

Cat. No. B4447293
M. Wt: 342.4 g/mol
InChI Key: KRPAGEVENVIWKE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(4-amino-5-cyano-2-pyrimidinyl)thio]-N-1,3-benzothiazol-2-ylacetamide, also known as ABT-737, is a small molecule inhibitor that has been widely used in scientific research. It was first synthesized by Abbott Laboratories in 2005 and has since been extensively studied for its mechanism of action and potential therapeutic applications.

Mechanism of Action

2-[(4-amino-5-cyano-2-pyrimidinyl)thio]-N-1,3-benzothiazol-2-ylacetamide binds to the BH3-binding groove of Bcl-2, Bcl-xL, and Bcl-w, preventing them from interacting with pro-apoptotic proteins such as Bax and Bak. This disrupts the balance between pro- and anti-apoptotic proteins and triggers the intrinsic apoptotic pathway, leading to cell death.
Biochemical and Physiological Effects:
2-[(4-amino-5-cyano-2-pyrimidinyl)thio]-N-1,3-benzothiazol-2-ylacetamide has been shown to induce apoptosis in cancer cells both in vitro and in vivo. It has also been shown to sensitize cancer cells to chemotherapy and radiation therapy, potentially enhancing their efficacy. However, 2-[(4-amino-5-cyano-2-pyrimidinyl)thio]-N-1,3-benzothiazol-2-ylacetamide has also been shown to have off-target effects, such as inhibition of platelet activation and aggregation, which may limit its clinical use.

Advantages and Limitations for Lab Experiments

2-[(4-amino-5-cyano-2-pyrimidinyl)thio]-N-1,3-benzothiazol-2-ylacetamide is a potent and selective inhibitor of Bcl-2, Bcl-xL, and Bcl-w, making it a valuable tool for studying the role of these proteins in cancer and other diseases. However, its complex synthesis and potential off-target effects may limit its use in certain experimental settings.

Future Directions

There are several future directions for research on 2-[(4-amino-5-cyano-2-pyrimidinyl)thio]-N-1,3-benzothiazol-2-ylacetamide and related compounds. One area of interest is the development of more potent and selective inhibitors of Bcl-2 family proteins, with fewer off-target effects. Another area of interest is the identification of biomarkers that can predict which patients are most likely to respond to Bcl-2 inhibition. Finally, there is ongoing research into the combination of 2-[(4-amino-5-cyano-2-pyrimidinyl)thio]-N-1,3-benzothiazol-2-ylacetamide with other therapies, such as immune checkpoint inhibitors, to enhance their efficacy in cancer treatment.

Scientific Research Applications

2-[(4-amino-5-cyano-2-pyrimidinyl)thio]-N-1,3-benzothiazol-2-ylacetamide has been extensively studied for its potential therapeutic applications in cancer treatment. It is a potent inhibitor of the anti-apoptotic proteins Bcl-2, Bcl-xL, and Bcl-w, which are frequently overexpressed in cancer cells and contribute to their survival and resistance to chemotherapy. 2-[(4-amino-5-cyano-2-pyrimidinyl)thio]-N-1,3-benzothiazol-2-ylacetamide has been shown to induce apoptosis in a variety of cancer cell lines, including lymphoma, leukemia, and solid tumors.

properties

IUPAC Name

2-(4-amino-5-cyanopyrimidin-2-yl)sulfanyl-N-(1,3-benzothiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N6OS2/c15-5-8-6-17-13(20-12(8)16)22-7-11(21)19-14-18-9-3-1-2-4-10(9)23-14/h1-4,6H,7H2,(H2,16,17,20)(H,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRPAGEVENVIWKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)NC(=O)CSC3=NC=C(C(=N3)N)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N6OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(4-amino-5-cyanopyrimidin-2-yl)sulfanyl]-N-(1,3-benzothiazol-2-yl)acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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